molecular formula C15H14Cl2N2O B13378710 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol

2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol

Cat. No.: B13378710
M. Wt: 309.2 g/mol
InChI Key: HCESJNGOTBWFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol is a synthetic organic compound with the molecular formula C15H14Cl2N2O. It is a type of azo compound, characterized by the presence of a diazenyl group (-N=N-) linked to two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-dichloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 4-isopropylphenol in an alkaline medium to yield the final azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol has diverse applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and inks.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol exhibits unique properties such as higher thermal stability and enhanced antimicrobial activity. Its specific structural configuration allows for better interaction with biological targets, making it more effective in certain applications .

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)diazenyl]-4-propan-2-ylphenol

InChI

InChI=1S/C15H14Cl2N2O/c1-9(2)10-3-6-15(20)14(7-10)19-18-13-5-4-11(16)8-12(13)17/h3-9,20H,1-2H3

InChI Key

HCESJNGOTBWFID-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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